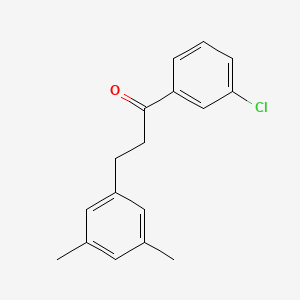

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone

Description

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a substituted propiophenone derivative featuring a 3,5-dimethylphenyl group at the 3-position and a chlorine atom at the 3'-position of the propiophenone backbone. The 3,5-dimethylphenyl moiety is notable for enhancing lipophilicity and influencing molecular packing in crystalline states, while the chloro substituent may contribute to electronic effects and reactivity .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIUUDJZYQYUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644892 | |

| Record name | 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-53-5 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(3,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dimethylacetophenone and 3-chlorobenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-3-(3,5-dimethylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on aromatic rings significantly impact biological activity and physical properties. Key comparisons include:

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM) due to the electron-donating methyl groups enhancing lipophilicity and stabilizing interactions within photosystem II .

- Structural Insight : The 3,5-dimethyl substitution pattern optimizes steric and electronic interactions, outperforming analogs with substituents at 2,5- or para positions .

3-Chloro-N-phenyl-phthalimide

- Application: Serves as a monomer for polyimide synthesis. The meta-chloro substituent influences reactivity and purity during polymerization, contrasting with the propiophenone backbone’s ketone functionality in the target compound .

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Crystallography: Features two molecules per asymmetric unit, with methyl groups inducing torsional flexibility. This contrasts with the rigid propiophenone structure, highlighting how backbone geometry affects solid-state packing .

Key Findings :

Physicochemical Properties

- Lipophilicity: The 3,5-dimethylphenyl group increases logP values compared to monosubstituted analogs, favoring membrane permeability .

- Crystal Packing: Meta-substituted derivatives like 3,5-dimethylphenyl compounds exhibit predictable lattice parameters (e.g., monoclinic systems), whereas ortho-substituted analogs face steric clashes .

Biological Activity

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a propiophenone backbone with a chloro substituent at the 3' position and a dimethyl-substituted phenyl group. This structural configuration is crucial as it influences the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in inflammation and cancer progression .

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been shown to effectively inhibit both Gram-positive and Gram-negative bacterial strains. The selective toxicity towards microbial cells over mammalian cells suggests a favorable therapeutic index .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This mechanism could be beneficial in treating conditions characterized by chronic inflammation .

Histone Deacetylase Inhibition

There is evidence that this compound may function as a histone deacetylase inhibitor (HDACI), which implicates it in gene regulation mechanisms relevant to cancer treatment. HDACIs are known to influence cell cycle progression and apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound. Below is a summary table of findings from selected research:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone | Different dimethyl substitution pattern | Exhibits anti-inflammatory properties |

| 4-Chloro-2-(2-fluorophenyl)propiophenone | Different halogenation pattern | Potential antimicrobial activity |

These comparisons highlight how minor structural variations can significantly influence biological properties.

Q & A

Q. How can the synthesis of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone be optimized for high yield and purity?

Methodological Answer: Optimization involves:

- Electrochemical carboxylation : Utilize high-purity reagents (e.g., 4-Methylpropiophenone, as noted in ) to minimize side reactions.

- Stepwise purification : Employ column chromatography with silica gel (40–60 µm) and gradient elution (hexane/ethyl acetate) to isolate intermediates.

- Yield enhancement : Adjust reaction stoichiometry (e.g., molar ratios of aryl halides to ketones) and optimize temperature (80–120°C) for Friedel-Crafts acylation.

- Analytical validation : Confirm purity via HPLC (>98%) and monitor by TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural elucidation : Use 1H-NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). 13C-NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons.

- Purity assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 289.08 (calculated: 289.09) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes ().

- Waste Disposal : Segregate halogenated waste and transfer to licensed facilities (per ).

- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for airborne particulates .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl intermediates.

- Isotopic labeling : Use deuterated substrates (e.g., D₆-benzene) to trace proton transfer steps.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare activation energies of proposed pathways .

Q. How to design toxicity studies given limited ecotoxicological data?

Methodological Answer:

- Literature screening : Follow strategies in , including PubMed/TOXCENTRAL searches for structural analogs (e.g., chlorophenols).

- In vitro assays : Use Daphnia magna acute toxicity tests (48-hr LC50) and Ames mutagenicity assays (TA98 strain ± S9 metabolic activation).

- Data gaps : Note that chronic toxicity and bioaccumulation potential remain uncharacterized (per ), necessitating long-term studies .

Q. How to assess the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.